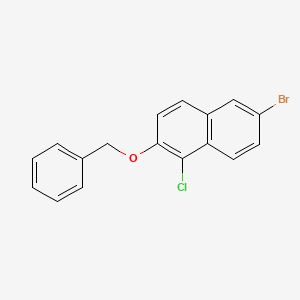
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate (S-ODMPT) is an organic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to biochemical and physiological studies.
Applications De Recherche Scientifique
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent in biochemical studies, and as a tool in physiological studies. In addition, it has been used in studies of drug metabolism, enzyme inhibition, and protein-protein interactions.
Mécanisme D'action
The mechanism of action of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate is not yet fully understood. However, it is believed to act as a proton donor, which allows it to interact with various molecules and enzymes. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme, and to modulate the activity of certain proteins, such as the nuclear factor kappa B (NF-κB). In addition, it has been found to reduce inflammation and to have anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to synthesize and handle. In addition, it is an effective reagent for a variety of biochemical and physiological studies. However, there are some limitations to its use. It is not as stable as some other compounds, and it can be toxic at high concentrations.
Orientations Futures
The use of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate in scientific research is still in its early stages, and there are a variety of potential future directions for its use. One potential direction is the development of new synthesis methods for S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate, which could make it easier and more cost-effective to produce. In addition, further research could be done on the mechanism of action of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate, as well as on its biochemical and physiological effects. Finally, S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate could be explored as a potential therapeutic agent for a variety of diseases, such as cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate is synthesized by reacting 1-oxo-2-pyridyl thio-1,3-dimethylpropyleneuronium bromide (S-OPT) with ammonium tetrafluoroborate in an aqueous solution. This reaction produces the desired S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate product, as well as some byproducts. The reaction is carried out at room temperature, and the resulting product is isolated by precipitation and filtration.
Propriétés
IUPAC Name |
1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3OS.BF4/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;2-1(3,4)5/h4-7,9H,8H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHKAOJMRBDVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726220 |
Source


|
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
CAS RN |
367252-09-3 |
Source


|
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)









![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)